(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound "(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" features a thieno[3,2-c][1,2]thiazin-4-one core modified with dual sulfonyl groups (2,2-dioxide) and two fluorinated aromatic substituents. The 4-fluorobenzyl group at position 1 and the (2-fluorophenyl)amino methylene moiety at position 3 contribute to its distinct electronic and steric profile. The Z-configuration of the imine linkage is critical for maintaining planar geometry, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
(3Z)-3-[(2-fluoroanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O3S2/c21-14-7-5-13(6-8-14)12-24-17-9-10-28-20(17)19(25)18(29(24,26)27)11-23-16-4-2-1-3-15(16)22/h1-11,23H,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHMQSGBZIRESD-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H19F2N2O4S2
- Molecular Weight : 458.52 g/mol
- Purity : Typically ≥95% .
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms. These include:
- Inhibition of Enzymatic Activity : Thiazine derivatives often interact with specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Levels : Some studies suggest that these compounds can influence neurotransmitter systems, potentially offering neuroprotective effects.
Anticancer Activity
Thiazine derivatives have shown promise in anticancer research. For instance:
- A study demonstrated that thiazine compounds could inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway .
- The compound's structural features may enhance its affinity for cancer cell receptors, promoting selective cytotoxicity.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties:
- In models of epilepsy, similar compounds have been shown to reduce seizure frequency and severity by modulating neurotransmitter levels and reducing oxidative stress .
- Neurochemical profiling indicated that these compounds might enhance levels of neurosteroids like allopregnanolone while decreasing pro-inflammatory markers in brain tissue .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects of thiazine derivatives on cancer cell lines, reporting significant inhibition of cell growth and induction of apoptosis. |
| Study 2 | Evaluated neuroprotective effects in a zebrafish model of epilepsy, showing reduced seizure activity and improved survival rates. |
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural adjustments from .
Key Observations:
Fluorine vs. In contrast, the 3,5-dimethoxyphenyl analog () has electron-donating groups, which may reduce oxidative metabolism but improve solubility . The 3-fluoro-4-methylphenyl analog () balances lipophilicity (methyl) and polarity (fluorine), likely improving membrane permeability compared to the target compound.
Sulfonyl Groups :
- The 2,2-dioxide moiety in all analogs increases polarity, favoring aqueous solubility. However, fluorinated aromatic rings counterbalance this effect, resulting in moderate logP values suitable for oral bioavailability.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this thienothiazine derivative requires multi-step optimization, including:
- Precursor selection : Use fluorinated aromatic amines and benzyl halides to introduce substituents via nucleophilic substitution or condensation reactions .
- Reaction conditions : Optimize catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic solvents like DMF or DMSO) to enhance yield and regioselectivity .
- Purification : Employ column chromatography or recrystallization (e.g., from DMF/water mixtures) to isolate the Z-isomer, confirmed by NMR coupling constants and NOE experiments .
Q. How is the Z-configuration of the exocyclic double bond confirmed?
- Spectroscopic analysis : -NMR coupling constants ( = 10–12 Hz for trans-cisoidal Z-configuration) and NOESY correlations between the fluorophenylamino group and thienothiazine protons .
- X-ray crystallography : Resolve spatial arrangement definitively; intramolecular hydrogen bonds stabilize the Z-form .
Q. What in vitro assays are suitable for initial biological screening?
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values <10 µM indicating potent activity .
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; compare zones of inhibition to standard antibiotics .
Q. How can solubility challenges be addressed during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility while maintaining stability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
Advanced Research Questions
Q. How to resolve contradictory cytotoxicity data across cell lines?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways to identify cell-line-specific responses .
- Metabolic stability : Test liver microsomal degradation to rule out false negatives due to rapid clearance .
Q. What structural modifications enhance target selectivity in kinase inhibition?
- Substituent variation : Replace 4-fluorobenzyl with bulkier groups (e.g., 3-trifluoromethyl) to reduce off-target effects on non-kinase proteins .
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR or CDK2), prioritizing residues with hydrogen-bonding potential .
Q. How to assess metabolic stability and metabolite identification?
- In vitro models : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for phase I/II metabolites (e.g., defluorination or glucuronidation) .
- Isotope labeling : Use -NMR to track fluorine metabolism, identifying stable vs. labile positions .
Q. What strategies validate synergistic effects with existing therapeutics?
- Combinatorial assays : Pair with cisplatin or doxorubicin in a checkerboard assay; calculate synergy scores (FIC index <0.5 indicates synergy) .
- Transcriptomic profiling : RNA-seq to identify upregulated pathways (e.g., oxidative stress response) when co-administered .
Data Contradiction Analysis
| Issue | Possible Causes | Resolution Strategies |
|---|---|---|
| Variable IC | Cell line heterogeneity in efflux pumps | Use isogenic cell lines or ABC transporter inhibitors |
| Inconsistent solubility | Polymorphic crystallization | Characterize via DSC/XRD; optimize annealing |
| Divergent SAR outcomes | Off-target binding at high concentrations | Perform kinome-wide profiling at ≤1 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
